molecular formula C11H13BrO3 B8179528 Methyl 5-(bromomethyl)-2-ethoxybenzoate

Methyl 5-(bromomethyl)-2-ethoxybenzoate

Cat. No.: B8179528
M. Wt: 273.12 g/mol
InChI Key: PCVDKZNHVRHJAE-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with an ethoxy group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-ethoxybenzoate typically involves the bromination of methyl 2-ethoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-ethoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

  • Substituted benzoates
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

Methyl 5-(bromomethyl)-2-ethoxybenzoate has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-ethoxybenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modification of biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Ethyl 5-(bromomethyl)-2-ethoxybenzoate
  • Methyl 5-(chloromethyl)-2-ethoxybenzoate

Comparison: Methyl 5-(bromomethyl)-2-ethoxybenzoate is unique due to the presence of both the bromomethyl and ethoxy groups, which confer distinct reactivity and properties. Compared to Methyl 4-(bromomethyl)benzoate, it has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and applications. The ethoxy group in this compound provides additional steric and electronic effects, influencing its reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-10-5-4-8(7-12)6-9(10)11(13)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVDKZNHVRHJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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